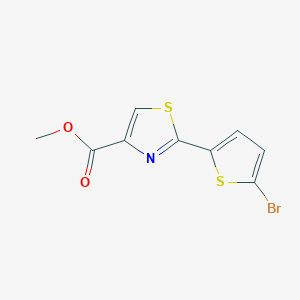

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S2/c1-13-9(12)5-4-14-8(11-5)6-2-3-7(10)15-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBXNGYDOQLPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core with Thiophene Substitution

The preparation typically begins with the synthesis of methyl 2,5-di(thiophen-2-yl)thiazole-4-carboxylate or related derivatives, which serve as precursors for selective bromination. According to a detailed experimental procedure:

Starting Materials: Methyl-2,5-dibromothiazole-4-carboxylate and tributyl(thiophen-2-yl)stannane are employed to construct the thiazole core with thiophene substituents via Stille coupling reactions.

Reaction Conditions: The coupling is conducted in anhydrous toluene under nitrogen atmosphere, using Pd(PPh3)4 as a catalyst at elevated temperatures (110–130 °C) for 48–72 hours.

Purification: After the reaction, the mixture is precipitated in methanol, filtered, and purified through Soxhlet extraction with solvents like acetone, hexane, dichloromethane, and chloroform.

This method yields the methyl 2,5-di(thiophen-2-yl)thiazole-4-carboxylate intermediate with high molecular weight and controlled polydispersity index (PDI), suitable for further functionalization.

Selective Bromination of the Thiophene Ring

To obtain the 5-bromothiophene substituted thiazole, selective bromination is performed:

Reagents: N-Bromosuccinimide (NBS) is used as the brominating agent.

Solvent System: A mixture of chloroform and acetic acid (1:1 v/v) is employed.

Reaction Conditions: The bromination is carried out in an ice bath under dark conditions initially, followed by stirring overnight under reflux.

Work-up: The reaction is quenched with water, extracted with dichloromethane, washed with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: Silica gel column chromatography using dichloromethane and petroleum ether (1:2 v/v) as eluent affords the brominated product as a yellow oil.

Yield: Approximately 89% yield is reported.

Characterization: ^1H NMR confirms the substitution pattern with characteristic chemical shifts.

Alternative Synthetic Routes for Thiazole Carboxylates

A patented process (US5880288A) describes an improved method for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be adapted for methyl esters:

Key Reactants: Alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide.

Reaction Mechanism: The process involves cyclization followed by dehydration to form the thiazole ring.

-

- The reaction is conducted in acetonitrile.

- An amine base (preferably triethylamine) is added after initial contact between thioacetamide and alkyl 4-(halo)-2-chloroacetoacetate.

- Molar ratios: Thioacetamide is used in slight excess (1.05–2.0 equivalents), and amine base in at least 2.5 equivalents.

- Temperature: Ambient up to 60 °C initially, then reflux of acetonitrile (~82 °C) for about 1 hour.

Advantages: This method offers high yields and improved efficiency compared to acid-catalyzed dehydration methods.

Notes: The thioacetamide can be purchased or generated in situ by catalytic reaction of acetonitrile and hydrogen sulfide.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole core synthesis | Methyl-2,5-dibromothiazole-4-carboxylate, tributyl(thiophen-2-yl)stannane, Pd(PPh3)4 catalyst | Anhydrous toluene | 110–130 °C, 48–72 h | Not specified | Stille coupling under nitrogen atmosphere |

| Selective bromination | N-Bromosuccinimide (NBS) | Chloroform:Acetic acid (1:1) | Ice bath then reflux overnight | 89 | Dark conditions, column chromatography purification |

| Cyclization & dehydration | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine | Acetonitrile | Ambient to reflux (~82 °C), ~1 h | High | Amine added after initial mixing, patented method |

Research Findings and Analysis

The Stille coupling approach allows for the construction of the thiazole ring with thiophene substituents, providing a versatile intermediate for further functionalization.

Bromination using NBS is highly selective for the 5-position of the thiophene ring, yielding the desired brominated product efficiently.

The patented cyclization method using alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide in the presence of an amine base offers an alternative route to methyl thiazole carboxylates, emphasizing mild conditions and high yield.

The combination of these methods supports scalable synthesis with good control over substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the bromine-substituted thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The bromothiophene moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations, molecular weights, and functional group differences:

Key Differences and Implications

Substituent Effects

- Halogen Position: Bromine on the thiophene ring (target compound) vs. thiazole (e.g., Methyl-4-bromothiazole-2-carboxylate ) or phenyl (e.g., Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate ).

- Amino vs. Ester Groups: The amino-substituted analog () may exhibit higher nucleophilicity, altering its pharmacokinetic profile compared to the target compound’s ester group.

Physicochemical Properties

Biological Activity

Methyl 2-(5-bromothiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C11H10BrN2O2S

Molecular Weight: 300.18 g/mol

The compound features a thiazole ring fused with a bromothiophene moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene and Thiazole Rings: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, where a brominated thiophene reacts with a boronic acid derivative under palladium catalysis.

- Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (IC50 < 25 μM) | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Low activity |

This compound has shown particularly potent activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

These findings suggest that the compound may act through mechanisms that disrupt cancer cell metabolism or induce apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: It may bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its development as a potential therapeutic agent for bacterial infections .

- Anticancer Research: Another investigation focused on the anticancer properties of this compound against HepG-2 and MCF-7 cell lines. The study concluded that this compound exhibited potent cytotoxicity, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazole and bromothiophene moieties. The thiazole C4-ester carbonyl typically resonates near 160–165 ppm in -NMR. The bromothiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) due to coupling between adjacent thiophene protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) using high-resolution ESI-MS. For example, a molecular ion peak at m/z 316.94 [M+H] (calculated for ) would validate the structure .

- FTIR : Identify ester C=O stretching (~1700–1750 cm) and thiazole C=N absorption (~1600 cm) .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis, reacting methyl 2-bromoacetate with a thiourea derivative.

- Step 2 : Introduce the 5-bromothiophene-2-yl group via cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst (e.g., Pd(PPh)) and 5-bromo-2-thienylboronic acid. Optimize conditions in THF/EtOH with NaCO as base .

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in bromothiophene-containing heterocycles?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure high-resolution data (<1.0 Å) to resolve bromine’s electron density.

- Refinement : Employ SHELXL for iterative refinement. Assign anisotropic displacement parameters for Br and S atoms. Address disorder in thiophene/thiazole rings using PART instructions. Validate with R < 0.05 and wR < 0.15 .

- Case Study : For analogous bromothiophene-benzimidazole derivatives, SHELXTL successfully resolved torsional angles between thiophene and the core heterocycle, confirming coplanarity .

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Log S Prediction : Use SwissADME or ALOGPS to estimate aqueous solubility. For similar thiazole esters, experimental log S ≈ -4.04 (0.0285 mg/mL), aligning with moderate solubility for in vitro assays .

- CYP Inhibition : Apply docking simulations (AutoDock Vina) to assess interactions with CYP2C19/2D5. The bromothiophene’s electron-withdrawing effect may enhance binding to CYP active sites, as seen in vitro for CYP2C19 inhibitors (IC < 10 µM) .

- Permeability : Calculate topological polar surface area (TPSA) ~93 Ų using MarvinSketch. TPSA > 90 Ų suggests poor blood-brain barrier penetration, consistent with in vivo data for related esters .

Q. How do electronic effects of the 5-bromothiophene substituent influence the thiazole ring’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Bromine’s -I effect deactivates the thiophene ring, directing electrophiles to the α-position. DFT calculations (Gaussian 09, B3LYP/6-31G*) show increased electron density at the thiazole C5 position, enabling regioselective alkylation or halogenation .

- Cross-Coupling : The Br substituent facilitates Suzuki couplings at the thiophene C5 position. Use Pd(OAc)/SPhos with arylboronic acids in toluene/water (80°C, 12 h) to introduce aryl groups while preserving the ester functionality .

Additional Notes

- Contradictions : While reports high gastrointestinal absorption for similar thiazoles, its applicability to the target compound requires validation via Caco-2 cell assays.

- Data Gaps : Limited evidence exists on in vivo toxicity; prioritize Ames tests and zebrafish models for preliminary safety profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.